molecular formula C8H16O3 B098780 7-Hydroxyoctanoic acid CAS No. 17173-14-7

7-Hydroxyoctanoic acid

Cat. No. B098780
CAS RN: 17173-14-7
M. Wt: 160.21 g/mol
InChI Key: OFCMTSZRXXFMBQ-UHFFFAOYSA-N
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Description

7-Hydroxyoctanoic acid is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds with hydroxy functionalities and their applications. For instance, the first paper describes the synthesis of a fluorescent amino acid derivative, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC), which is used for labeling proteins . The second paper discusses the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid . These studies indicate the interest in hydroxy-functionalized compounds in various fields, including biochemistry and plant biology.

Synthesis Analysis

The synthesis of 7-HC, as described in the first paper, involves an improved protocol that allows for the preparation of multi-gram quantities of the compound . This optimized procedure highlights the importance of developing efficient synthetic routes for compounds of interest. The second paper outlines a twelve-step total synthesis of 7′-hydroxyabscisic acid, showcasing the complexity often involved in synthesizing natural products and their derivatives . Both papers emphasize the significance of synthetic chemistry in accessing compounds for further study and application.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 7-Hydroxyoctanoic acid. However, they do describe reactions pertinent to the synthesis and functionalization of hydroxy-containing compounds. For example, the extension of 7-HC's utility in solid phase peptide synthesis demonstrates the compound's reactivity and versatility in forming peptide bonds . The hydrolysis of the methyl ester in the synthesis of 7′-hydroxyabscisic acid using porcine liver esterase is an example of a biocatalytic reaction . These reactions are indicative of the broader chemical reactivity of hydroxyl groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxyoctanoic acid are not discussed in the provided papers. Nonetheless, the properties of similar hydroxy-functionalized compounds can be inferred. The fluorescent nature of 7-HC suggests that it has specific optical properties that can be exploited in protein labeling . The synthesis of 7′-hydroxyabscisic acid implies that the presence of hydroxyl groups can significantly influence the biological activity of a molecule . These properties are crucial for the practical applications of such compounds in various scientific domains.

Scientific Research Applications

  • Chiral Hydroxyalkanoic Acid Production:

    • Bacteria-derived polyhydroxyalkanoates (PHA) can be a source of chiral hydroxyalkanoic acids like 7-Hydroxyoctanoic acid. These acids are useful in the fine chemical, pharmaceutical, and medical industries due to their enantiomerically pure R-configuration. An efficient method to produce these monomers from PHA has been established, demonstrating their potential in various industries (Ren et al., 2005).
  • Biosynthesis and Applications:

    • The microbial production of chiral hydroxyalkanoates, which includes compounds like 7-Hydroxyoctanoic acid, has been reviewed. These compounds have broad applications due to their physiological functions and potential uses in various industries (Chen & Wu, 2005).
    • The de novo biosynthesis of 8-Hydroxyoctanoic acid, a related compound, has been achieved in yeast. This study highlights the potential of yeast in the industrial production of hydroxylated fatty acids, which can have various applications (Wernig, Boles, & Oreb, 2019).
  • Analytical and Environmental Applications:

    • A study on profiling 3-hydroxy fatty acids as environmental markers of endotoxin used liquid chromatography coupled to tandem mass spectrometry. This includes analysis of compounds like 7-Hydroxyoctanoic acid and its importance in environmental and occupational health studies (Uhlig et al., 2016).
  • Biotechnological Conversion:

    • An efficient method for the preparation of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates, including (R)-3-hydroxyoctanoic acid, highlights the potential of these compounds in biotechnological applications. The study demonstrates the utility of these acids in producing high-purity monomers with antimicrobial activities (Ruth et al., 2007).

Safety And Hazards

While specific safety and hazard information for 7-Hydroxyoctanoic acid was not found, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While specific future directions for 7-Hydroxyoctanoic acid were not found, it’s worth noting that medium-chain fatty acids like 7-Hydroxyoctanoic acid are produced in hypoxic conditions by the yeast Saccharomyces cerevisiae as by-products of its metabolism and are considered fermentation inhibitors in the presence of ethanol at acidic pH . This suggests potential research directions in understanding the physiological limits between toxicity and ester production in yeast cells.

properties

IUPAC Name

7-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMTSZRXXFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864741
Record name 7-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Hydroxyoctanoic acid

CAS RN

17173-14-7
Record name (±)-7-Hydroxyoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17173-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
N Sugiyama, T Gasha, C Kashima - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
… In this paper, a new synthesis of dilactone from 7-hydroxyoctanoic acid (I), the aliphatic … By the high-dilution method,7) IV cyclized to 7-hydroxyoctanoic acid dilactone (V) in the presence …
Number of citations: 1 www.journal.csj.jp
EP Brass, KY Tserng, RH Eckel - The American journal of …, 1990 - academic.oup.com
… 5-hydroxyhexanoic acid and 7-hydroxyoctanoic acid, was increased during MCT feeding as compared with LCT feeding. Urinary suberic and 7-hydroxyoctanoic acid excretions were …
Number of citations: 10 academic.oup.com
JJ Pitt - Journal of inherited metabolic disease, 1993 - Springer
… on a diet containing MCT were also investigated as they have been shown to excrete some metabolites in common with MCAD-deficient subjects, in particular 7-hydroxyoctanoic acid. …
Number of citations: 12 link.springer.com
Y Shigematsu, T Momoi, M Sudo, Y Suzuki - Clinical chemistry, 1981 - academic.oup.com
… acid and 7hydroxyoctanoic acid, but no detectable 9-hydroxydecanoic acid, as well as a large amount of C6-C11-dicarboxylic acid. We believe that such acids are derived, via (w-1)…
Number of citations: 24 academic.oup.com
H Den - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1965 - Elsevier
… chemically synthesized 2,2dimethyl-7-hydroxyoctanoic acid and 2.2dimethyl-7-ketooctanoic … that the amount of z,zdimethyl-7hydroxyoctanoic acid exceeds by far the amount of the …
Number of citations: 26 www.sciencedirect.com
Y Aoyagi, N Nakamura, T Sugahara - Phytochemistry, 1988 - Elsevier
A new amino acid, l-2-amino-7-hydroxyoctanoic acid was isolated from fruiting bodies of Russula cyanoxantha.
Number of citations: 4 www.sciencedirect.com
JW Rhodes, MJ Lacey, S Harden - Sociobiology, 2007 - researchgate.net
… Twelve chemicalconstituents were identified in amounts > 0.05 pg/queen from head extracts of queen honey bees: 7-hydroxyoctanoic acid (7-HO); 8-hydroxyoctanoic acid (8-HO); 9oxo-…
Number of citations: 14 www.researchgate.net
N Sugiyama, H Maruyama, T Gasha… - Bulletin of the Chemical …, 1968 - journal.csj.jp
… the synthesis of 7-hydroxyoctanoic acid dilactone through the … two kinds of hydroxy alkanoic acid, 7-hydroxyoctanoic acid and 12-… for the synthesis of 7-hydroxyoctanoic acid dilactone (I). …
Number of citations: 4 www.journal.csj.jp
OC Musgrave, R Templeton, HD Munro - Journal of the Chemical …, 1968 - pubs.rsc.org
… Acylation does occur however with 7-hydroxyoctanoic acid in trifluoracetic anhydride with the formation of methyl 2- (7-hydroxyoctanoyl) -3.5-dimethoxyphenylacetate. Hydrolysis of this …
Number of citations: 6 pubs.rsc.org
X Liu, J Sun, P Ji, C Yang, F Wu, N Cheng… - Journal of Agricultural …, 2023 - ACS Publications
… with ours, (25) which is shown in Figure S1, including 3-hydroxyoctanoic acid (3-HOcA), 7-hydroxyoctanoic acid (7-HOcA), 8-hydroxyoctanoic acid (8-HOcA), 3-… 7-hydroxyoctanoic acid …
Number of citations: 1 pubs.acs.org

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